CD3254

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

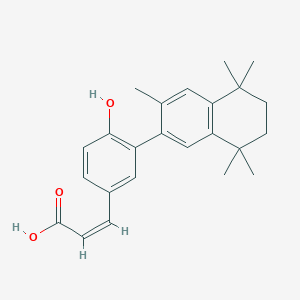

(Z)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLLZSVPAUUSSB-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C\C(=O)O)O)C(CCC2(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CD3254

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD3254 is a potent and selective synthetic agonist of the Retinoid X Receptor alpha (RXRα), a key nuclear receptor that plays a pivotal role in regulating gene expression related to cell differentiation, proliferation, and metabolism. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and its application in experimental systems. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanism of Action: Selective RXRα Agonism

This compound functions as a selective agonist for the Retinoid X Receptor alpha (RXRα), with no significant activity at Retinoic Acid Receptors (RARα, RARβ, or RARγ). RXRs are ligand-dependent transcription factors that form heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs)[1][2].

Upon binding to the ligand-binding pocket of RXRα, this compound induces a conformational change in the receptor. This conformational shift facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1)[3][4][5]. The activated RXRα-containing heterodimer then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

Heterodimerization and Transcriptional Regulation

The transcriptional outcome of this compound activation of RXRα is dependent on its heterodimeric partner:

-

Permissive Heterodimers (e.g., with PPARs, LXRs): In these complexes, the heterodimer can be activated by an agonist for either RXR or its partner. This compound can, therefore, directly activate the transcription of target genes through these permissive heterodimers.

-

Non-Permissive Heterodimers (e.g., with RARs, VDRs): In these pairings, the RXRα subunit is considered the "silent partner." While this compound binds to RXRα, transcriptional activation is primarily driven by the ligand of the partner receptor (e.g., all-trans retinoic acid for RAR). However, the binding of this compound to RXRα can synergistically enhance the transcriptional activity initiated by the partner ligand[3]. For instance, the combination of the RAR antagonist CD2665 with the RXR agonist this compound can result in an activated RXR-RARα heterodimer, leading to transcriptional activation[3].

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Coactivator Recruitment to RXRα-RARα Heterodimer

| Ligand(s) | Coactivator Peptide | Effect on Recruitment | Reference |

| This compound | SRC-1 NR box 2 | Enhances recruitment | [6] |

| This compound + CD2665 (RAR antagonist) | Not specified | Promotes a shift to the active state | [3] |

Table 2: Functional Activity of this compound in Leukemia Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

| KMT2A-MLLT3 | Not specified | EC50 | Not specified | Not specified |

| KMT2A-MLLT3 | Not specified | IC50 | Not specified | Not specified |

Note: While studies on analogs of this compound in KMT2A-MLLT3 cells have been conducted, specific EC50 and IC50 values for this compound itself were not explicitly found in the search results.

Signaling Pathways

The binding of this compound to RXRα initiates a cascade of events leading to the regulation of gene expression. The generalized signaling pathway is depicted below.

Experimental Protocols

Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to Endoderm Lineage

This compound has been utilized in protocols for the chemical reprogramming of somatic cells. The following is a generalized protocol based on available literature[7][8].

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

MEF culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Reprogramming medium (specific formulation varies, but often includes a basal medium like DMEM/F12 supplemented with various small molecules)

-

Small molecule cocktail (including this compound and other compounds such as CHIR99021, Forskolin, etc., at optimized concentrations)

-

Gelatin-coated culture plates

Procedure:

-

Cell Seeding: Plate MEFs on gelatin-coated dishes at a density of approximately 4 x 10^5 cells per 15 cm dish and culture in MEF growth medium for 48 hours until about 80% confluent[9].

-

Induction of Mesenchymal-to-Epithelial Transition (MET): Replace the MEF medium with a MET induction medium containing a specific cocktail of small molecules. This initial phase typically lasts for several days.

-

Induction of Endoderm Progenitor Cells (ciEPCs): Following the MET phase, switch to a medium designed to induce endodermal progenitors. This medium will contain a different combination of small molecules, including this compound. The induction efficiency can be greater than 1%[7].

-

Culture and Expansion: Culture the cells for a total of 24 days, monitoring for morphological changes and the expression of endodermal markers such as SOX17 and FOXA2.

-

Characterization: Confirm the identity of the reprogrammed cells through immunofluorescence staining for endodermal markers and qRT-PCR analysis of relevant gene expression.

Cell Viability Assay in Leukemia Cell Lines

The anti-proliferative effects of this compound and its analogs have been assessed in leukemia cell lines such as KMT2A-MLLT3. A general protocol for a cell viability assay is provided below, based on standard methods[10].

Materials:

-

KMT2A-MLLT3 leukemia cells

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well opaque-walled plates (for luminescent or fluorescent assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin (B115843), or MTT)

Procedure:

-

Cell Seeding: Seed KMT2A-MLLT3 cells into 96-well plates at a predetermined optimal density in a final volume of 100 µl per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

For Resazurin-based assays: Add 20 µl of resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence with an appropriate plate reader[10].

-

For MTT-based assays: Add 10 µl of MTT solution to each well and incubate for 1-4 hours. Add 100 µl of solubilization solution to dissolve the formazan (B1609692) crystals and measure absorbance[10].

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Downstream Gene Regulation

The activation of RXRα by this compound leads to the regulation of a diverse set of target genes. While a comprehensive list of this compound-specific target genes is not fully elucidated, studies on general retinoid and RXR agonist activity in leukemia cells have identified several regulated genes involved in cell differentiation and apoptosis. For example, in myeloid leukemia cells, retinoids can upregulate the expression of the retinoic acid receptor beta (RARβ) gene, especially in combination with epigenetic modifiers[11]. Additionally, in response to all-trans retinoic acid (ATRA), which acts through RAR-RXR heterodimers, genes such as CCL3, IL1B, BTG2, and NCF2 have been shown to be upregulated in acute promyelocytic leukemia cells[12]. The expression of CEBP family genes, which are key regulators of myeloid differentiation, is also modulated by retinoids[13].

Conclusion

This compound is a valuable research tool for investigating the biological roles of RXRα. Its selectivity allows for the specific interrogation of RXRα-dependent signaling pathways. The ability of this compound to modulate transcription through various heterodimeric complexes underscores the complexity of nuclear receptor signaling. Further research, including transcriptomic and proteomic studies, will be crucial to fully delineate the specific downstream effects and therapeutic potential of this potent RXRα agonist.

References

- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoid X Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]

- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polarity-specific activities of retinoic acid receptors determined by a co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Chemical reprogramming of mouse embryonic and adult fibroblast into endoderm lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical reprogramming of mouse embryonic and adult fibroblast into endoderm lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Epigenetic regulation of expression of retinoic acid receptor beta gene in leukemia cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Expression of CEBP Genes by Variably Expressed Vitamin D Receptor and Retinoic Acid Receptor α in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

CD3254: A Selective Retinoid X Receptor Agonist for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of CD3254, a potent and selective agonist of the Retinoid X Receptor (RXR). The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Introduction to this compound

This compound is a synthetic small molecule that has garnered significant interest in the scientific community for its selective activation of RXRs.[1][2] Unlike pan-agonists that may activate a broad range of nuclear receptors, this compound exhibits a high degree of selectivity for RXR isoforms, with a particular potency for RXRα, and displays no significant activity at Retinoic Acid Receptors (RARs).[2] This selectivity makes it a valuable tool for elucidating the specific roles of RXR in various physiological and pathological processes, including cancer, metabolic diseases, and cellular differentiation.

Chemical Structure:

-

Chemical Name: 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid[2]

-

Molecular Formula: C₂₄H₂₈O₃

-

Molecular Weight: 364.48 g/mol

Mechanism of Action: The RXR Signaling Pathway

Retinoid X Receptors are ligand-activated transcription factors that play a central role in regulating gene expression. RXRs can function as homodimers or, more commonly, as heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1] The binding of an agonist like this compound to the ligand-binding domain of RXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the initiation of target gene transcription.

The nature of the RXR heterodimer dictates the response to ligand binding. "Permissive" heterodimers, such as RXR-PPAR and RXR-LXR, can be activated by an RXR agonist alone. In contrast, "non-permissive" heterodimers, like RXR-RAR, are generally unresponsive to RXR agonists alone and require the binding of a ligand to the partner receptor.

Quantitative Data for this compound

The potency and selectivity of this compound are critical parameters for its use in research. The following tables summarize the available quantitative data for its binding affinity and transactivation potency.

Table 1: Binding Affinity (Kd) of this compound for RXR Isoforms

| Receptor Isoform | Kd (nM) | Reference |

| RXRα | Data not available | |

| RXRβ | Data not available | |

| RXRγ | Data not available |

Table 2: Transactivation Potency (EC50) of this compound

| Receptor/Cell Line | EC50 (nM) | Reference(s) |

| RXRα | Potent agonist | [1][2] |

| KMT2A-MLLT3 leukemia cell line | Value not specified, but analogs tested | [3][4] |

Note: While this compound is established as a potent RXRα agonist, specific EC50 values across all isoforms from a single comparative study are limited. The provided data is based on available literature.

Table 3: In Vivo Efficacy of this compound Analogs

| Animal Model | Cell Line | Compound | Dosing | Outcome | Reference |

| Leukemia Mouse Model | KMT2A-MLLT3 | Analogs of this compound | Not specified | Determined IC50 values for cell viability | [3][4] |

Note: Quantitative in vivo efficacy data for this compound in terms of tumor growth inhibition or metabolic parameter changes are not extensively published. The available data often pertains to analogs of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RXR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate RXR-mediated gene transcription.

Workflow Diagram:

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line, such as HEK293T, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Seeding: Seed the cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a transfection mixture containing an RXR expression plasmid (e.g., for RXRα, RXRβ, or RXRγ), a luciferase reporter plasmid containing multiple copies of an RXR response element (RXRE) upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Add the transfection mixture to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations.

-

Replace the transfection medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known pan-RXR agonist).

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kd or Ki) of this compound for RXR isoforms.

Methodology:

-

Receptor Preparation: Prepare nuclear extracts or purified recombinant RXR protein (RXRα, RXRβ, or RXRγ).

-

Assay Setup:

-

In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled RXR agonist (e.g., [³H]-9-cis-retinoic acid), and varying concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled pan-RXR agonist).

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mammalian Two-Hybrid Assay

This assay assesses the ability of this compound to modulate the interaction between RXR and its coactivators.

Logical Relationship Diagram:

Methodology:

-

Plasmid Constructs:

-

Bait Plasmid: A plasmid expressing the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to the ligand-binding domain (LBD) of RXR.

-

Prey Plasmid: A plasmid expressing the activation domain (AD) of a transcription factor (e.g., VP16) fused to a coactivator protein or a coactivator interaction domain.

-

Reporter Plasmid: A plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) that are recognized by the GAL4 DBD.

-

-

Cell Culture and Transfection:

-

Seed a suitable mammalian cell line in 96-well plates.

-

Co-transfect the cells with the bait, prey, and reporter plasmids, along with a Renilla luciferase control plasmid.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound.

-

Incubate for an additional 18-24 hours.

-

-

Luciferase Assay and Data Analysis:

-

Perform a dual-luciferase assay as described in the transactivation assay protocol.

-

An increase in the firefly/Renilla luciferase ratio in the presence of this compound indicates that the compound promotes the interaction between the RXR-LBD and the coactivator.

-

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of RXR in health and disease. Its high selectivity for RXRα and lack of RAR activity allow for the precise dissection of RXR-specific signaling pathways. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other novel RXR modulators. Further research, particularly in generating a complete quantitative profile across all RXR isoforms and conducting in vivo efficacy studies, will be crucial for fully realizing the therapeutic potential of targeting this important nuclear receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Function of CD325 (N-cadherin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD325, also known as N-cadherin (Neural cadherin) or Cadherin-2 (CDH2), is a crucial calcium-dependent cell-cell adhesion molecule belonging to the cadherin superfamily.[1] This type I transmembrane glycoprotein (B1211001) plays a pivotal role in a multitude of biological processes, including embryonic development, tissue morphogenesis, and maintenance of tissue architecture.[2][3] Structurally, CD325 is characterized by an extracellular domain with five cadherin repeats, a transmembrane segment, and a highly conserved cytoplasmic tail that interacts with the actin cytoskeleton via catenin proteins.[4] Its function extends beyond simple cell adhesion, modulating critical signaling pathways that influence cell proliferation, migration, and differentiation. Dysregulation of CD325 expression and function is implicated in various pathologies, most notably in cancer progression and metastasis, making it a significant target for therapeutic intervention.[2][3] This guide provides a comprehensive overview of the structure, function, and signaling pathways of CD325, along with detailed experimental protocols for its study.

Structure of CD325 (N-cadherin)

CD325 is a single-pass transmembrane protein with a molecular weight ranging from 130 to 140 kDa.[4][5][6] The protein consists of three main domains: an extracellular domain, a transmembrane domain, and a cytoplasmic domain.[4]

-

Extracellular Domain: The extracellular region is composed of five tandemly repeated domains, known as cadherin repeats or ectodomains (EC1-EC5).[4] These domains are responsible for the calcium-dependent homophilic binding between CD325 molecules on adjacent cells, forming adherens junctions.[1]

-

Transmembrane Domain: A single transmembrane alpha-helix anchors the protein to the cell membrane.

-

Cytoplasmic Domain: The intracellular tail is highly conserved and crucial for the connection of CD325 to the actin cytoskeleton. This linkage is mediated by a complex of cytoplasmic proteins called catenins, including p120-catenin and β-catenin, which in turn binds to α-catenin.[5]

| Property | Value | Reference(s) |

| Alternative Names | N-cadherin, Cadherin-2 | [1] |

| Molecular Weight | 130-140 kDa | [4][5][6] |

| Structure | Type I transmembrane protein | [2] |

| Extracellular Domain | Five cadherin repeats | [4] |

| Cytoplasmic Domain | Binds to p120-catenin and β-catenin | [5] |

Function of CD325 (N-cadherin)

The primary function of CD325 is to mediate homophilic cell-cell adhesion in a calcium-dependent manner.[1] This adhesion is fundamental for the formation and maintenance of tissues, particularly in the nervous system and cardiac muscle.[1] Beyond its structural role, CD325 is a key player in intracellular signaling, influencing a variety of cellular processes:

-

Embryonic Development: CD325 is essential for proper embryonic development. Deficiencies in CD325 can lead to severe defects in heart development and the formation of the neural tube and somites.[4][5]

-

Tissue Morphogenesis: It plays a critical role in the formation of neural and cardiac tissues, as well as in skeletal myogenesis and osteogenesis.[2]

-

Cancer Progression and Metastasis: Aberrant expression of CD325 is observed in several cancers. The "cadherin switch," where cancer cells downregulate E-cadherin and upregulate N-cadherin, is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasion, and metastasis.[3][7]

-

Synaptic Function: In the nervous system, CD325 is important for synapse formation and the functional plasticity of neurons.[2]

Signaling Pathways Involving CD325 (N-cadherin)

CD325 is a central hub for various signaling pathways that regulate cell behavior. Its cytoplasmic tail, through its interaction with catenins, initiates downstream signaling cascades.

Interaction with the Actin Cytoskeleton and Rho GTPases

The connection of the CD325-catenin complex to the actin cytoskeleton is crucial for stable cell-cell adhesion. This interaction is regulated by small Rho GTPases, such as RhoA, Rac1, and Cdc42. N-cadherin-mediated adhesion has been shown to decrease the activity of Rac1 and Cdc42 while increasing RhoA activity.[8][9] This regulation of Rho GTPases influences the organization of the actin cytoskeleton and is critical for processes like myogenesis.[9][10]

Crosstalk with Fibroblast Growth Factor Receptor (FGFR)

CD325 interacts with and stabilizes the Fibroblast Growth Factor Receptor (FGFR) at the cell surface.[11] This interaction enhances FGFR signaling, leading to the activation of downstream pathways such as the MAPK/ERK pathway.[12] This crosstalk is implicated in promoting cell migration and invasion in cancer.[11] The acid box motif in the FGFR is essential for its interaction with N-cadherin.[13]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect CD325 Interaction Partners

This protocol describes the co-immunoprecipitation of CD325 and its binding partners, such as β-catenin.[14][15][16][17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CD325 (N-cadherin) antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Cell Lysis: Lyse cells expressing CD325 with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-CD325 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interaction partners (e.g., anti-β-catenin).

Quantitative Cell Adhesion Assay

This protocol provides a method to quantify the cell adhesion mediated by CD325.[19][20][21][22][23]

Materials:

-

96-well plates

-

Recombinant CD325-Fc fusion protein

-

Bovine Serum Albumin (BSA)

-

Cell suspension of interest

-

Fluorescent cell dye (e.g., Calcein-AM)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the recombinant CD325-Fc fusion protein. Block non-specific binding sites with BSA.

-

Cell Labeling: Label the cells in suspension with a fluorescent dye.

-

Cell Seeding: Seed the labeled cells into the coated wells and allow them to adhere for a specific time.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of adherent cells compared to the total number of seeded cells.

Conclusion

CD325 (N-cadherin) is a multifaceted protein that is integral to the structural integrity and signaling networks of various tissues. Its role in mediating cell-cell adhesion is well-established, and its involvement in critical signaling pathways highlights its importance in both normal physiology and disease. The aberrant expression and function of CD325 in cancer have positioned it as a promising therapeutic target. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the complex biology of CD325 and explore its therapeutic potential.

References

- 1. Cadherin-2 - Wikipedia [en.wikipedia.org]

- 2. CD325 (N-cadherin) at a glance - EXBIO Antibodies [exbio.cz]

- 3. ispub.com [ispub.com]

- 4. CD325 (N-Cadherin) Monoclonal Antibody (8C11), PE (12-3259-42) [thermofisher.com]

- 5. CD325 (N-Cadherin) Monoclonal Antibody (8C11) (14-3259-82) [thermofisher.com]

- 6. neobiotechnologies.com [neobiotechnologies.com]

- 7. Role of N-Cadherin in Epithelial-to-Mesenchymal Transition and Chemosensitivity of Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-cadherin–dependent cell–cell contact regulates Rho GTPases and β-catenin localization in mouse C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-cadherin-dependent cell-cell contact regulates Rho GTPases and beta-catenin localization in mouse C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-cadherin-regulated FGFR ubiquitination and degradation control mammalian neocortical projection neuron migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The fibroblast growth factor receptor acid box is essential for interactions with N-cadherin and all of the major isoforms of neural cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coimmunoprecipitations [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]

- 20. N-cadherin Cell-Cell Adhesion Complexes Are Regulated by Fibronectin Matrix Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Adhesion Assays: Fabrication of an E-cadherin Substratum and Isolation of Lateral and Basal Membrane Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Homotypic Cell-Cell Adhesion by Branched N-Glycosylation of N-cadherin Extracellular EC2 and EC3 Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the CD3254 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD3254 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), with a particular affinity for the RXRα isoform.[1] It is a valuable tool for investigating RXR-mediated signaling pathways and has shown potential in various therapeutic areas, including cancer research and regenerative medicine. Unlike endogenous ligands, this compound's selectivity allows for the specific interrogation of RXR-dependent signaling cascades. This guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, downstream effects, and detailed experimental protocols for its study.

The activation of RXR by this compound initiates a cascade of molecular events that primarily influence gene transcription. RXRs are nuclear receptors that function as ligand-dependent transcription factors.[2] They are unique in their ability to form both homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2] The specific dimerization partner and cellular context dictate the downstream transcriptional response to this compound activation.

Core Signaling Pathway Activation

The binding of this compound to the ligand-binding domain (LBD) of RXRα induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the receptor.[3] This coactivator complex then initiates the transcription of target genes by modifying chromatin structure and recruiting RNA polymerase II.

A key discovered pathway influenced by this compound involves the transcriptional activation of the RNA exosome complex.[4] The this compound-RXRα axis directly activates the expression of all 11 components of the RNA exosome.[4] This, in turn, leads to the degradation of transposable element-associated RNAs, which has been identified as a barrier to cellular reprogramming.[4] This mechanism highlights a novel role for RXRα activation in modulating cellular plasticity and inflammation.

Furthermore, the activation of RXRα by this compound has been shown to downregulate other key signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Hedgehog signaling pathways.[5]

Signaling Pathway Diagram

Caption: this compound activates the RXRα signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

| Parameter | Value | Receptor | Species | Reference |

| EC50 | ~10 nM | RXRβ | Human | [6] |

| Concentration for reprogramming | 0.5 μM | Not specified | Mouse |

| Gene/Pathway | Regulation | Cell Type | Reference |

| RNA Exosome Component Genes | Upregulated | Mouse Embryonic Fibroblasts | [5] |

| Early Pluripotency Genes (Sall4, Lin28a, etc.) | Upregulated | Mouse Embryonic Fibroblasts | [5] |

| Epithelial Genes (Cdh1, Cldn4, etc.) | Upregulated | Mouse Embryonic Fibroblasts | [5] |

| Mesenchymal Genes (Zeb1, Twist1, Snail1) | Downregulated | Mouse Embryonic Fibroblasts | [5] |

| TGF-beta Signaling Pathway Genes | Downregulated | Mouse Embryonic Fibroblasts | [5] |

| MAPK Signaling Pathway Genes | Downregulated | Mouse Embryonic Fibroblasts | [5] |

| Hedgehog Signaling Pathway Genes | Downregulated | Mouse Embryonic Fibroblasts | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Luciferase Reporter Assay for RXRα Activation

This assay measures the ability of this compound to activate RXRα-mediated transcription.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Opti-MEM

-

Lipofectamine 2000

-

pBIND-RXRα (expression vector for Gal4 DNA binding domain fused to RXRα LBD)

-

pGL5-luc (reporter vector with Gal4 upstream activation sequence and luciferase gene)

-

pRL-TK (Renilla luciferase control vector)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Transfection:

-

For each well, prepare a DNA mix in Opti-MEM containing 50 ng pBIND-RXRα, 50 ng pGL5-luc, and 5 ng pRL-TK.

-

Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and Lipofectamine mixes, incubate for 20 minutes at room temperature, and add to the cells.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or DMSO as a vehicle control.

-

Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Co-Immunoprecipitation (Co-IP) for RXRα and Coactivator Interaction

This protocol is designed to demonstrate the this compound-induced interaction between RXRα and a known coactivator, such as SRC-1.

Materials:

-

Cells expressing Flag-tagged RXRα and HA-tagged SRC-1

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

-

Anti-Flag M2 affinity gel

-

Wash buffer (same as lysis buffer but with 0.1% Triton X-100)

-

Elution buffer (100 mM glycine-HCl, pH 3.5)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-Flag, anti-HA

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-Flag M2 affinity gel for 4 hours at 4°C with rotation.

-

Wash the beads three times with wash buffer.

-

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-Flag and anti-HA antibodies to detect RXRα and SRC-1, respectively.

-

An increased HA signal in the this compound-treated sample indicates enhanced interaction.

-

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol determines if this compound treatment leads to increased binding of RXRα to the promoter of a target gene (e.g., an RNA exosome component gene).

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (B43269) (37%)

-

Glycine

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-RXRα antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer and Proteinase K

-

qPCR primers for the target gene promoter and a negative control region

-

SYBR Green qPCR master mix

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-RXRα antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2 hours.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C overnight.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

qPCR: Perform qPCR using primers specific for the target gene promoter. Analyze the results using the percent input method. An increase in enrichment in the this compound-treated sample indicates enhanced RXRα binding.

Experimental Workflow Diagram

Caption: Workflow for key experimental protocols.

Conclusion

This compound is a powerful chemical tool for elucidating the complex roles of RXRα in cellular function. Its ability to selectively activate RXRα provides a means to dissect specific signaling pathways and identify novel therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the mechanism of action of this compound and other RXR agonists, ultimately contributing to a deeper understanding of nuclear receptor signaling in health and disease.

References

- 1. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoid X receptor α enhances human cholangiocarcinoma growth through simultaneous activation of Wnt/β‐catenin and nuclear factor‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of RARα, RARγ, or RXRα increases barrier tightness in human induced pluripotent stem cell-derived brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

The Role of CD3254 in Gene Transcription: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanisms and Experimental Approaches for Studying the RXRα Agonist CD3254.

Introduction

This compound is a potent and selective synthetic agonist of the Retinoid X Receptor alpha (RXRα), a member of the nuclear receptor superfamily of transcription factors.[1][2][3] With a reported EC50 of 13 nM, this compound demonstrates high efficacy in activating RXRα without significant activity at retinoic acid receptors (RARs), making it a valuable tool for dissecting RXRα-specific signaling pathways.[1][3][4] RXRs play a central role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[5][6][7] These receptor pairs modulate a wide array of physiological processes, including cell differentiation, proliferation, metabolism, and inflammation.[8][9][10] This technical guide provides a comprehensive overview of the role of this compound in gene transcription, detailing its mechanism of action, relevant signaling pathways, and key experimental protocols for its study.

Mechanism of Action of this compound in Gene Transcription

As a selective RXRα agonist, this compound initiates a cascade of molecular events that culminate in the modulation of target gene expression. The binding of this compound to the ligand-binding domain of RXRα induces a conformational change in the receptor.[2][5] This change facilitates the recruitment of coactivator proteins and the formation of functional heterodimers with other nuclear receptors.[4][11]

The transcriptional outcomes of RXRα activation by this compound are highly dependent on the heterodimerization partner and the cellular context.[5] RXR heterodimers can be broadly classified into:

-

Permissive Heterodimers (e.g., with PPARs, LXRs): In these pairings, the complex can be activated by an agonist for either RXR (like this compound) or its partner receptor.[5]

-

Non-permissive Heterodimers (e.g., with VDR, TR): These complexes are typically activated only by the ligand of the partner receptor, with the RXR acting as a silent partner.[3]

-

Conditionally Permissive Heterodimers (e.g., with RARs): The response to an RXR agonist can be influenced by the presence or absence of a RAR ligand.[5]

Upon activation, the RXRα-containing heterodimer binds to specific DNA sequences known as hormone response elements (HREs) in the promoter or enhancer regions of target genes, thereby initiating or repressing transcription.[2][11]

Signaling Pathways Modulated by this compound

The activation of RXRα by this compound can influence multiple signaling pathways, primarily through its interactions with various nuclear receptor partners.

RXRα Heterodimerization and Transcriptional Activation

The fundamental pathway involves the binding of this compound to RXRα, leading to the formation of a transcriptionally active complex with a partner receptor. This complex then recruits the necessary transcriptional machinery to the promoter of target genes.

Quantitative Data on this compound-Mediated Gene Regulation

While comprehensive genome-wide expression data for this compound is limited in publicly available literature, several studies provide quantitative insights into its biological activity and effects on specific genes.

| Parameter | Value | Cell Line | Reference |

| EC50 (RXRα activation) | 13 ± 3 nM | HCT-116 | [3] |

| EC50 (RXRα activation) | 29 ± 1 nM | KMT2A-MLLT3 (leukemia) | [5] |

| IC50 (Cell viability) | 1.1 ± 0.1 µM | KMT2A-MLLT3 (leukemia) | [5] |

Table 1: Potency and Efficacy of this compound.

| Gene | Treatment | Fold Change in Expression | Reference |

| VE-cadherin | 1 µM this compound + 1 µM BMS753 (RARα agonist) | ~46-53 fold increase | [12] |

| VE-cadherin | 1 µM this compound + 0.1 µM CD1530 (RARγ agonist) | ~46-53 fold increase | [12] |

Table 2: Effect of this compound on VE-cadherin Gene Expression in iPSC-derived Brain Endothelial Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in gene transcription.

Luciferase Reporter Assay for RXRα Activation

This assay quantifies the ability of this compound to activate RXRα-mediated transcription.

Workflow:

Methodology:

-

Cell Culture and Transfection:

-

Seed human embryonic kidney (HEK293T) cells in a 96-well plate at a density of 80,000 cells/well.[2]

-

After 24 hours, transfect cells using a suitable transfection reagent (e.g., PEI). The transfection mix per well should contain:

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle control (e.g., DMSO).

-

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell viability.

-

Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific genomic regions where the activated RXRα-heterodimer complex binds.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture a suitable cell line (e.g., a human cancer cell line known to express RXRα) to ~80-90% confluency.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for RXRα or its heterodimeric partner overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Analyze the enriched DNA fragments by quantitative PCR (qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[14]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in the mRNA levels of specific target genes in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.[14]

-

Perform the qPCR reaction in a real-time PCR instrument. The thermal profile typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.[12]

-

Conclusion

This compound is a powerful research tool for investigating the specific roles of RXRα in gene transcription. Its selectivity allows for the targeted activation of RXRα-containing heterodimers, enabling the elucidation of their downstream signaling pathways and transcriptional networks. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the therapeutic potential of modulating RXRα signaling with compounds like this compound. Further research, particularly genome-wide expression and binding studies, will be crucial to fully uncover the complete repertoire of genes and pathways regulated by this potent RXRα agonist.

References

- 1. assaygenie.com [assaygenie.com]

- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iomcworld.com [iomcworld.com]

- 8. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 10. Retinoids and their receptors in cancer development and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gene-quantification.de [gene-quantification.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. oaepublish.com [oaepublish.com]

- 15. agilent.com [agilent.com]

The Selective Retinoid X Receptor Agonist CD3254: A Technical Guide to its Interaction with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD3254 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily.[1] Unlike pan-agonists that may activate multiple retinoid signaling pathways, this compound exhibits high selectivity for RXRα and demonstrates no significant activity at Retinoic Acid Receptors (RARs), specifically RARα, RARβ, or RARγ.[1] This specificity makes this compound a valuable tool for dissecting the intricate roles of RXR-mediated signaling.

Nuclear receptors are a class of ligand-activated transcription factors that regulate a vast array of physiological processes, including development, metabolism, and cellular differentiation. RXRs are unique in their ability to form heterodimers with a wide range of other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[2] In these heterodimeric complexes, RXR can act as a permissive or non-permissive partner. In permissive heterodimers, such as with PPAR and LXR, the complex can be activated by an agonist for either RXR or its partner.[2] This technical guide provides an in-depth overview of the interaction of this compound with nuclear receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data: Potency and Selectivity of this compound and Analogs

The biological activity of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) in reporter gene assays, indicating the concentration required to elicit a half-maximal transcriptional response, and their half-maximal inhibitory concentration (IC50) in cell viability assays, which measures the compound's potency in inhibiting cell growth.

A study characterizing novel analogs of this compound established their EC50 and IC50 values in the KMT2A-MLLT3 leukemia cell line. This data provides a quantitative basis for the structure-activity relationship of these compounds and their potential as anti-proliferative agents.

| Compound | RXRα Activation EC50 (nM) | Cell Viability IC50 (nM) | Reference |

| Bexarotene (B63655) (1) | 180 ± 20 | 1100 ± 100 | [2] |

| This compound | 50 ± 10 | 450 ± 50 | [2] |

| Analog 26 | 30 ± 5 | 300 ± 40 | [2] |

| Analog 27 | 25 ± 4 | 250 ± 30 | [2] |

| Analog 28 | 40 ± 8 | 350 ± 40 | [2] |

Experimental Protocols

The characterization of this compound's interaction with nuclear receptors relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Reporter Gene Assay for Nuclear Receptor Activation

This assay quantifies the ability of a compound to activate a specific nuclear receptor signaling pathway. It utilizes a reporter gene, typically luciferase, under the control of a promoter containing response elements for the nuclear receptor of interest.

Materials:

-

HEK293T cells

-

Expression plasmids for the nuclear receptor(s) of interest (e.g., RXRα and PPARγ)

-

Reporter plasmid containing a luciferase gene downstream of a response element (e.g., PPRE for PPAR)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound and other test compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmids and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay system's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Co-Immunoprecipitation (Co-IP) for Heterodimer Interaction

Co-IP is used to determine if two proteins, such as RXR and its heterodimeric partners, interact within a cellular context.

Materials:

-

Cells expressing the proteins of interest (e.g., RXRα and LXRα)

-

Lysis buffer (non-denaturing)

-

Antibody specific to one of the proteins (the "bait," e.g., anti-RXRα)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the other protein (the "prey," e.g., anti-LXRα)

Protocol:

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the "bait" antibody (anti-RXRα) to form an antibody-protein complex.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with the "prey" antibody (anti-LXRα) to detect the interacting protein.

Fluorescence Anisotropy/Polarization Assay for Ligand Binding

This in vitro assay measures the binding of a fluorescently labeled ligand to a protein. It can be used in a competitive format to determine the binding affinity of unlabeled compounds like this compound.

Materials:

-

Purified nuclear receptor protein (e.g., RXRα Ligand Binding Domain)

-

Fluorescently labeled RXR ligand (tracer)

-

This compound and other test compounds

-

Assay buffer

-

Fluorometer capable of measuring fluorescence polarization

Protocol:

-

Assay Setup: In a microplate, combine the purified RXRα LBD and the fluorescent tracer at concentrations optimized for a stable polarization signal.

-

Compound Addition: Add serial dilutions of this compound or other unlabeled test compounds to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a fluorometer. When the unlabeled compound displaces the fluorescent tracer from the receptor, the tracer tumbles more freely in solution, resulting in a decrease in fluorescence polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of the unlabeled compound to determine the IC50, from which the binding affinity (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

The interaction of this compound with nuclear receptors initiates a cascade of molecular events that ultimately regulate gene expression. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the key experiments described above.

Caption: this compound activates RXR, leading to heterodimerization and gene transcription.

Caption: Workflow for a nuclear receptor reporter gene assay.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Clinical Relevance and Future Directions

While there are no publicly listed clinical trials specifically for this compound, other selective RXR agonists, known as rexinoids, have been investigated for the treatment of various diseases, particularly cancer. For instance, bexarotene is an FDA-approved rexinoid for the treatment of cutaneous T-cell lymphoma.[2] The development of next-generation rexinoids with improved selectivity and reduced side effects is an active area of research. The anti-proliferative effects of this compound and its analogs in leukemia cell lines suggest their potential as therapeutic agents.[2] Further preclinical studies are warranted to explore the efficacy and safety of this compound in various disease models, which could pave the way for future clinical investigations.

References

The In Vitro Biological Activity of CD3254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD3254 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), with a primary affinity for the alpha (α) isoform.[1] As a key regulator of numerous physiological processes, RXR functions as a master regulator by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] This central role makes RXR and its modulators like this compound significant subjects of research in areas such as metabolic diseases, oncology, and cellular differentiation. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Biological Activity of this compound

The in vitro potency and efficacy of this compound have been characterized in various cell-based and biochemical assays. The following tables summarize the key quantitative data available for this compound and its analogs.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| This compound | RXR Transcriptional Activation | HCT-116 | EC50 | 13 ± 3 | [2][4] |

| Analog 21 | RXR Transcriptional Activation | HCT-116 | EC50 | 44 ± 12 | [2] |

| Analog 22 | RXR Transcriptional Activation | HCT-116 | EC50 | 50 ± 10 | [2] |

| Analog 23 | RXR Transcriptional Activation | HCT-116 | EC50 | 42 ± 3 | [2] |

| Analog 24 | RXR Transcriptional Activation | HCT-116 | EC50 | 15 ± 2 | [2] |

| Bexarotene (Analog 2) | RXR Transcriptional Activation | HCT-116 | EC50 | 55 ± 6 | [2] |

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| This compound Analog 29 | RXRα Activation (Luciferase Assay) | KMT2A-MLLT3 | EC50 | < 10 | [3] |

| This compound Analog 29 | Cell Viability (96h) | KMT2A-MLLT3 | IC50 | 100 - 500 | [3] |

| Bexarotene | RXRα Activation (Luciferase Assay) | KMT2A-MLLT3 | EC50 | 10 - 50 | [3] |

| Bexarotene | Cell Viability (96h) | KMT2A-MLLT3 | IC50 | > 1000 | [3] |

Signaling Pathway of this compound

This compound exerts its biological effects by binding to the ligand-binding domain (LBD) of RXRα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. As RXRα predominantly functions as a heterodimer with other nuclear receptors, the binding of this compound can activate a wide array of downstream signaling pathways, depending on the heterodimer partner and the cellular context.

References

- 1. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comparative Analysis of CD3254 and Bexarotene in Retinoid X Receptor (RXR) Activation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of two prominent Retinoid X Receptor (RXR) agonists: CD3254 and bexarotene (B63655). Both compounds are potent activators of RXR, a critical nuclear receptor that plays a central role in regulating a myriad of physiological processes through its function as a transcription factor, both as a homodimer and as a heterodimeric partner for numerous other nuclear receptors. This document summarizes key quantitative data on their binding affinities and activation potencies, outlines detailed experimental protocols for assessing their activity, and presents visual representations of the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of RXR modulation and its therapeutic implications.

Introduction to RXR and its Ligands

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily and is unique in its ability to form heterodimers with a large number of other nuclear receptors, including the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), the Thyroid Hormone Receptor (TR), and the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] This positions RXR as a master regulator of diverse signaling pathways controlling development, metabolism, and cellular differentiation.[3] RXR can be activated by ligands, leading to the recruitment of co-activators and the initiation of target gene transcription.[4]

Bexarotene (LGD1069) is a well-established, FDA-approved RXR agonist used in the treatment of cutaneous T-cell lymphoma.[1][3] It is known for its high affinity and selectivity for RXR over RARs.[5] this compound is another potent and selective RXR agonist that has been characterized in numerous studies.[6][7] Understanding the nuances of how these two compounds activate RXR is crucial for the development of next-generation rexinoids with improved therapeutic profiles.

Quantitative Comparison of this compound and Bexarotene

The following tables summarize the available quantitative data for this compound and bexarotene, providing a basis for comparing their potency and selectivity as RXR agonists. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

Table 1: RXR Binding Affinity and Activation Potency

| Compound | Receptor Subtype | EC50 (nM) | Kd (nM) | Cell Line | Reference |

| Bexarotene | RXRα | 33 | 14 ± 2 | CV-1 | [5] |

| RXRβ | 24 | 21 ± 4 | CV-1 | [5] | |

| RXRγ | 25 | 29 ± 7 | CV-1 | [5] | |

| This compound | RXRα | 13 ± 3 | Not Reported | HCT-116 | [1] |

| RXR (general) | ~50 (KD) | Not Reported | Not Specified | [8] |

Table 2: Selectivity Profile

| Compound | Receptor Target | Activity | EC50 (nM) | Reference |

| Bexarotene | RXRs | Agonist | 24-33 | [5] |

| RARs | No significant activity | >10,000 | [5] | |

| This compound | RXRα | Agonist | 13 ± 3 | [1] |

| RARα, RARβ, RARγ | No activity | Not Applicable | [9] |

RXR Signaling Pathways

Upon ligand binding, RXR undergoes a conformational change that facilitates its dimerization and the recruitment of co-regulatory proteins to modulate gene expression. RXR can function as a homodimer or as a heterodimer with other nuclear receptors.

RXR Homodimerization Pathway

In the presence of an RXR agonist like bexarotene or this compound, two RXR molecules can form a homodimer, which then binds to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, leading to the induction of gene expression.[10]

RXR Heterodimerization Pathways

RXR's ability to form heterodimers with other nuclear receptors is a key aspect of its function. These heterodimers can be classified as either "permissive" or "non-permissive".[11]

-

Permissive Heterodimers (e.g., with PPARs, LXRs): These complexes can be activated by ligands of either RXR or its partner receptor.[11]

-

Non-permissive Heterodimers (e.g., with RAR, VDR, TR): In these pairings, the RXR subunit is "silent," and the heterodimer is only activated by the ligand of the partner receptor.[5][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize RXR agonists like this compound and bexarotene.

RXR Reporter Gene Assay

This assay is a common method to quantify the ability of a compound to activate RXR-mediated transcription.

Experimental Workflow:

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) or human colon cancer (HCT-116) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[5]

-

Transfection: Cells are seeded in 96-well plates. The following day, they are co-transfected with a plasmid encoding the full-length human RXRα and a reporter plasmid containing a luciferase gene under the control of an RXRE. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.[10] Liposome-mediated transfection reagents are commonly used.[5]

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound, bexarotene, or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After an 18-24 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega). Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is determined by fitting the data to a dose-response curve.

Mammalian Two-Hybrid (M2H) Assay

This assay assesses the ligand-induced homodimerization of RXR.

Methodology:

-

Plasmids: Two expression vectors are used: one encoding the RXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD), and another encoding the RXR LBD fused to the VP16 activation domain (AD). A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS) is also required.[5]

-

Transfection and Treatment: HEK293 or a similar cell line is co-transfected with the three plasmids described above. After 24 hours, cells are treated with the test compounds.[10]

-

Assay and Analysis: Following a 24-hour incubation, a luciferase assay is performed. An increase in luciferase activity indicates that the compound has induced the interaction between the two RXR LBD fusion proteins, leading to the functional reconstitution of the GAL4 transcription factor and subsequent reporter gene expression.[5]

Co-activator Recruitment Assay

This biochemical assay measures the ability of a ligand to promote the interaction between RXR and a co-activator peptide. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Methodology:

-

Reagents:

-

Purified, recombinant RXR LBD, often with a tag such as GST or His-tag.

-

A fluorescently labeled antibody against the RXR LBD tag (e.g., terbium-cryptate labeled anti-GST).

-

A synthetic peptide corresponding to the nuclear receptor interaction domain of a co-activator (e.g., SRC-1/NCoA-1), labeled with a FRET acceptor fluorophore (e.g., d2).

-

-

Procedure:

-

The RXR LBD, the labeled antibody, the labeled co-activator peptide, and the test compound (this compound or bexarotene) are incubated together in a microplate.

-

If the ligand induces a conformational change in the RXR LBD that promotes co-activator binding, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

-

Data Analysis: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal intensity is proportional to the extent of co-activator recruitment. EC50 values for co-activator recruitment can be determined from dose-response curves.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Co-regulator recruitment and the mechanism of retinoic acid receptor synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. RAR-Dependent and RAR-Independent RXR Signaling in Stem-like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tocris.com [tocris.com]

- 10. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CD3254: A Technical Guide for Researchers

An In-depth Look at a Potent and Selective Retinoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD3254 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene expression related to cell differentiation, proliferation, and metabolism. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its biological activities, detailed experimental protocols for key assays, and a review of its current and potential therapeutic applications.

Introduction